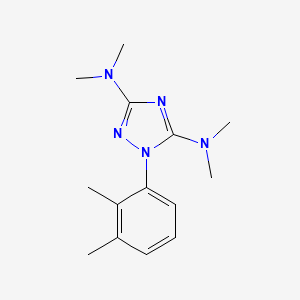

1-(2,3-dimethylphenyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine

Description

This compound belongs to the 1,2,4-triazole-3,5-diamine family, characterized by a triazole core substituted with a 2,3-dimethylphenyl group at the 1-position and four methyl groups at the N3 and N5 positions. The structure combines aromatic and aliphatic substituents, which influence its physicochemical properties, such as solubility, stability, and electronic characteristics.

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5/c1-10-8-7-9-12(11(10)2)19-14(18(5)6)15-13(16-19)17(3)4/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAENDJPADSMQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=NC(=N2)N(C)C)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound, also known as dexmedetomidine, is the α2-adrenoceptor . This receptor plays a crucial role in the central nervous system, regulating a variety of physiological functions such as sedation, anxiolysis, and analgesia.

Mode of Action

Dexmedetomidine interacts with its targets by acting as an agonist at the α2-adrenoceptor. It is highly selective for α2-receptors with an α2:α1 ratio of 1620:1. This interaction results in a range of effects, including sedation, anxiolysis, sympatholysis, and analgesia.

Biochemical Pathways

The activation of α2-adrenoceptors by dexmedetomidine leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits the release of various neurotransmitters and reduces neuronal activity. This mechanism is involved in the compound’s sedative and analgesic effects.

Pharmacokinetics

Dexmedetomidine is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation. Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on dexmedetomidine pharmacokinetics. A high inter-individual variability in dexmedetomidine pharmacokinetics has been described, especially in the intensive care unit population.

Result of Action

The molecular and cellular effects of dexmedetomidine’s action include transient hypertension, bradycardia, and hypotension, which result from the drug’s peripheral vasoconstrictive and sympatholytic properties. Dexmedetomidine exerts its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus, thereby inducing a state of unconsciousness similar to natural sleep.

Action Environment

The action, efficacy, and stability of dexmedetomidine can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics can be affected by factors such as body size, hepatic function, plasma albumin levels, and cardiac output.

Biological Activity

1-(2,3-dimethylphenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine (commonly referred to as tetramethyltriazole) is a synthetic compound with a unique structure that has garnered attention for its potential biological activities. The compound belongs to the class of 1,2,4-triazoles, which are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.

- Molecular Formula : C14H21N5

- Molecular Weight : 259.35 g/mol

- CAS Number : 320419-51-0

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit promising anticancer properties. For instance, compounds containing triazole rings have shown significant inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to apoptosis in cancer cells.

Key Findings :

- In a study focusing on various triazole derivatives, compounds with similar structures to tetramethyltriazole exhibited IC50 values ranging from 1.95 to 4.24 µM against TS, indicating potent anticancer activity compared to standard drugs like Pemetrexed (IC50 = 7.26 µM) .

- The incorporation of triazole and oxadiazole moieties in a single molecule has been linked to enhanced anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of tetramethyltriazole has also been explored. Triazoles are recognized for their fungicidal properties and have been utilized in agricultural applications as plant growth regulators.

Research Highlights :

- Compounds derived from 1,2,4-triazoles have demonstrated antifungal activity against various pathogens such as Escherichia coli and Staphylococcus aureus .

- Preliminary tests indicated that tetramethyltriazole derivatives possess significant fungicidal activity, although specific data on this compound's effectiveness remains limited .

Structure-Activity Relationship (SAR)

The biological activity of tetramethyltriazole can be attributed to its structural features:

- The presence of the dimethylphenyl group enhances lipophilicity and may improve cellular uptake.

- The tetramethyl substitution pattern on the triazole ring is believed to contribute to its biological potency by stabilizing the active conformation necessary for interaction with biological targets.

Case Study 1: Anticancer Screening

In a comparative study of several triazole derivatives:

- Compound 9 (similar in structure) exhibited an IC50 value of 1.1 µM against MCF-7 breast cancer cells.

- The study concluded that modifications on the triazole scaffold significantly influenced anticancer activity .

Case Study 2: Antimicrobial Testing

A series of synthesized triazoles were tested against common bacterial strains:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a triazole scaffold exhibit significant anticancer properties. For instance, derivatives of 1-(2,3-dimethylphenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that triazole derivatives could effectively target multiple cancer pathways, showing promise as anticancer agents due to their ability to induce apoptosis in various cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has shown that certain triazole derivatives possess moderate to good activity against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents .

Inhibition of Enzymes

The compound may serve as a potent inhibitor of specific enzymes involved in cancer progression and other diseases. A study highlighted the effectiveness of triazole-based inhibitors against lysine-specific demethylase 1 (LSD1), a target for cancer therapy . The selectivity and potency of these inhibitors make them valuable candidates for further development.

Fungicides

Triazole compounds are widely recognized for their antifungal properties and are commonly used in agriculture as fungicides. The structural characteristics of 1-(2,3-dimethylphenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine suggest it could be effective against various plant pathogens. Its application could enhance crop yields by protecting plants from fungal diseases .

Polymer Chemistry

The unique properties of triazoles allow them to be incorporated into polymer matrices to improve mechanical and thermal properties. Research into the synthesis of polymer composites containing triazole derivatives has shown enhanced performance characteristics, making them suitable for applications in coatings and advanced materials .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Variations and Substituent Effects

A comparison of substituents and their impacts is summarized in Table 1.

Table 1: Structural and Functional Comparison of Selected Triazole Derivatives

Key Observations:

- This may limit its utility in applications requiring precise molecular recognition, such as enzyme inhibition .

- Hydrophobicity : The 2,3-dimethylphenyl group increases lipophilicity relative to chlorophenyl or nitro-substituted analogs, suggesting improved membrane permeability but lower aqueous solubility .

- Biological Activity : While the target compound lacks direct biological data, structurally related compounds like Bemcentinib demonstrate that triazole-diamine scaffolds can achieve therapeutic efficacy when paired with appropriate substituents (e.g., bulky aromatic groups for kinase binding) .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(2,3-dimethylphenyl)-N³,N³,N⁵,N⁵-tetramethyl-1H-1,2,4-triazole-3,5-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of amidines with dichlorophosphates (e.g., using N,N-dimethylphosphoramic dichloride) under reflux in 1,4-dioxane with triethylamine (TEA) as a base . Optimization of solvent polarity (e.g., DMF vs. ethanol), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents (e.g., K₂CO₃ for deprotonation) significantly impacts yield and purity. For example, elevated temperatures (60°C) in ethanol improve reaction rates but may reduce selectivity due to side reactions .

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for methyl groups on the triazole ring (δ ~2.5–3.0 ppm for N-methyl) and aromatic protons (δ ~6.5–7.5 ppm for dimethylphenyl) .

- IR : Identify N-H stretches (~3300 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- X-ray crystallography : Resolve spatial arrangements of substituents (e.g., dihedral angles between triazole and dimethylphenyl groups), critical for confirming regioselectivity .

Advanced Research Questions

Q. What strategies are effective in optimizing regioselectivity during the introduction of dimethylphenyl and tetramethylamine groups in the triazole core?

- Methodological Answer :

- Steric and electronic control : Use bulky bases (e.g., DIPEA) to direct substitution toward less hindered nitrogen atoms .

- Temperature modulation : Lower temperatures (-35°C) favor kinetic control for selective amine group installation .

- Flow chemistry : Continuous-flow systems improve reproducibility and enable real-time monitoring of intermediates via in-line analytics (e.g., UV-Vis) to minimize side products .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

- Methodological Answer :

- Functional group variation : Synthesize analogs with halogenated aryl groups (e.g., 4-chlorophenyl) or modified amine substituents to assess impacts on bioactivity .

- Biological assays : Test against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ comparisons to triazole derivatives like 1-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide .

- Computational modeling : Pair molecular docking (e.g., AutoDock Vina) with DFT calculations to predict binding affinities to targets like EGFR or microbial enzymes .

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting interactions between this compound and biological targets?

- Methodological Answer :

- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing protein-ligand interactions .

- Molecular dynamics (MD) : Simulate binding stability in solvent environments (e.g., water, lipid bilayers) using tools like GROMACS .

- AI-driven platforms : Integrate COMSOL Multiphysics for parameter optimization in synthetic workflows, reducing experimental iterations .

Q. How should researchers address contradictions in reported biological activity data across different studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell line viability protocols, solvent/DMSO concentrations) .

- Dose-response validation : Replicate studies with standardized concentrations (e.g., 1–100 µM) and controls (e.g., doxorubicin for cytotoxicity) .

- Structural corroboration : Verify compound purity (>95% via HPLC) and confirm crystallographic data to rule out structural misassignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.